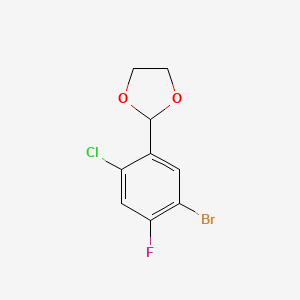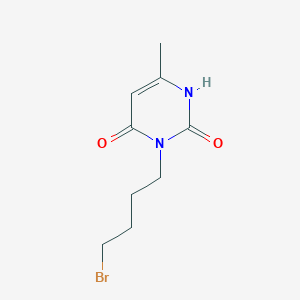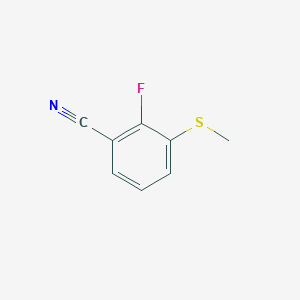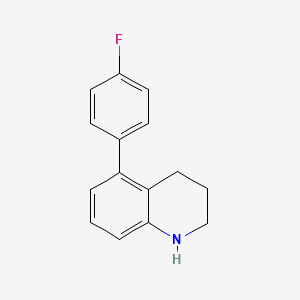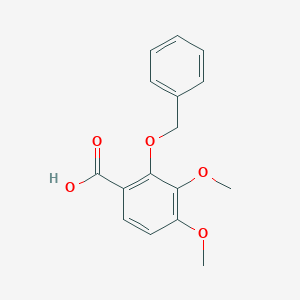
2-(Benzyloxy)-3,4-dimethoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzyloxy)-3,4-dimethoxybenzoic acid is an organic compound with the molecular formula C16H16O5 It is a derivative of benzoic acid, featuring benzyloxy and dimethoxy functional groups attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-3,4-dimethoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzoic acid and benzyl alcohol.
Esterification: The first step involves the esterification of 3,4-dimethoxybenzoic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. This reaction forms the intermediate benzyl ester.
Hydrolysis: The benzyl ester is then hydrolyzed under basic conditions using sodium hydroxide or potassium hydroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(Benzyloxy)-3,4-dimethoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction can produce benzyl alcohol or other reduced forms.
Substitution: Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.
科学研究应用
2-(Benzyloxy)-3,4-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(Benzyloxy)-3,4-dimethoxybenzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(Benzyloxy)benzoic acid
- 3,4-Dimethoxybenzoic acid
- 2-(Methoxy)-3,4-dimethoxybenzoic acid
Uniqueness
2-(Benzyloxy)-3,4-dimethoxybenzoic acid is unique due to the presence of both benzyloxy and dimethoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs
属性
分子式 |
C16H16O5 |
|---|---|
分子量 |
288.29 g/mol |
IUPAC 名称 |
3,4-dimethoxy-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C16H16O5/c1-19-13-9-8-12(16(17)18)14(15(13)20-2)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,17,18) |
InChI 键 |
INMSDNUSZXDKOB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)C(=O)O)OCC2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-acetylpiperidin-4-yl)-1-[(2S)-4-[bis(4-chlorophenyl)methyl]-2-tert-butylpiperazin-1-yl]ethan-1-one](/img/structure/B14765226.png)

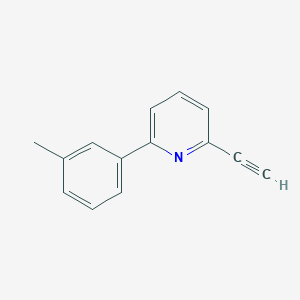
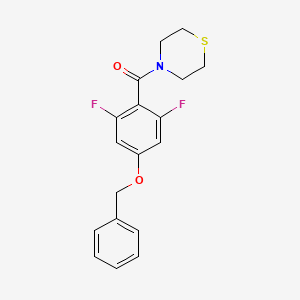

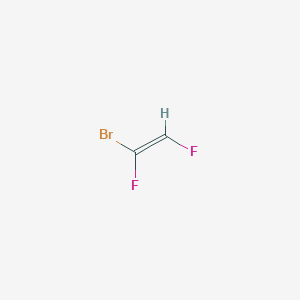
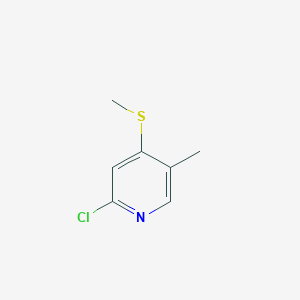


![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-8-oxo-7-prop-2-ynylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14765277.png)
